N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1448033-64-4
VCID: VC7122690
InChI: InChI=1S/C17H15N9O2/c27-16-7-6-15(25-12-18-11-21-25)23-24(16)9-8-19-17(28)14-10-20-26(22-14)13-4-2-1-3-5-13/h1-7,10-12H,8-9H2,(H,19,28)
SMILES: C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4
Molecular Formula: C17H15N9O2
Molecular Weight: 377.368

N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide

CAS No.: 1448033-64-4

Cat. No.: VC7122690

Molecular Formula: C17H15N9O2

Molecular Weight: 377.368

* For research use only. Not for human or veterinary use.

N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide - 1448033-64-4

Specification

CAS No. 1448033-64-4
Molecular Formula C17H15N9O2
Molecular Weight 377.368
IUPAC Name N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-2-phenyltriazole-4-carboxamide
Standard InChI InChI=1S/C17H15N9O2/c27-16-7-6-15(25-12-18-11-21-25)23-24(16)9-8-19-17(28)14-10-20-26(22-14)13-4-2-1-3-5-13/h1-7,10-12H,8-9H2,(H,19,28)
Standard InChI Key WPVWGDDAKMPQIS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Identifiers

The compound is formally designated as N-[2-(6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl)ethyl]-2-phenyltriazole-4-carboxamide under IUPAC guidelines . Its molecular formula, C₁₇H₁₅N₉O₂, reflects a molecular weight of 377.4 g/mol . Key identifiers include:

PropertyValueSource
CAS Registry Number1448033-64-4
PubChem CID71805229
SMILESC1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4
InChIKeyWPVWGDDAKMPQIS-UHFFFAOYSA-N

The SMILES string illustrates a pyridazinone core substituted with a 1,2,4-triazole moiety at position 3, linked via an ethylamine bridge to a 2-phenyl-1,2,3-triazole-4-carboxamide group .

Computed Physicochemical Properties

PubChem-derived computational data highlights critical properties influencing bioavailability and reactivity:

PropertyValueMethod (Source)
XLogP3-AA (Partition Coefficient)0.9XLogP3 3.0
Hydrogen Bond Donors1Cactvs 3.4.8.18
Hydrogen Bond Acceptors7Cactvs 3.4.8.18
Rotatable Bond Count6Cactvs 3.4.8.18
Topological Polar Surface Area126 ŲComputed by Cactvs

The moderate lipophilicity (XLogP3-AA = 0.9) suggests balanced solubility in aqueous and lipid environments, while the high polar surface area (126 Ų) indicates potential membrane permeability challenges .

Structural Analysis and Key Functional Groups

Core Heterocyclic Frameworks

The molecule comprises two distinct heterocyclic systems:

  • Pyridazinone Ring (6-Oxo-1,6-dihydropyridazine): A six-membered dihydropyridazine ring with a ketone at position 6, known for conferring hydrogen-bonding capacity and metabolic stability .

  • 1,2,4-Triazole and 1,2,3-Triazole Moieties: The 1,2,4-triazole at pyridazinone position 3 and the 1,2,3-triazole in the carboxamide side chain contribute to metal coordination and π-π stacking interactions, common in kinase inhibitors and antimicrobial agents .

Substituent Effects on Bioactivity

  • 2-Phenyl Group: Enhances hydrophobic interactions with aromatic residues in enzyme binding pockets.

  • Ethylamine Bridge: Provides conformational flexibility, enabling optimal positioning of the carboxamide group for target engagement .

  • Carboxamide Functionality: Facilitates hydrogen bonding with biological targets, a feature shared with FDA-approved triazole antifungals like fluconazole .

Synthetic Methodologies and Challenges

Hypothetical Synthetic Routes

While explicit synthetic details for this compound are unavailable, analogous triazole-pyridazine hybrids are typically assembled via:

  • Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): For constructing the 1,2,3-triazole ring from azide and alkyne precursors .

  • Nucleophilic Aromatic Substitution: Introducing the 1,2,4-triazole moiety onto the pyridazinone core .

  • Amide Coupling: Linking the ethylamine bridge to the carboxamide group using reagents like HATU or EDCI.

A plausible sequence involves:

  • Step 1: Synthesis of 3-amino-6-hydroxypyridazine followed by triazole substitution.

  • Step 2: CuAAC to form the 1,2,3-triazole-carboxamide segment.

  • Step 3: Final coupling via amide bond formation .

Analytical Characterization

Key characterization data would include:

  • ¹H/¹³C NMR: To confirm substituent positions and purity.

  • HRMS: For molecular weight verification (theoretical [M+H]⁺ = 378.1349).

  • X-ray Crystallography: To resolve stereoelectronic effects of the triazole-pyridazine interaction.

ParameterPredictionRationale
AbsorptionModerate (Caco-2 permeability)High TPSA limits passive diffusion
MetabolismCYP3A4/2C19 substrateTriazoles are common CYP substrates
ToxicityLow hepatotoxicity riskAbsence of reactive functional groups

Comparative Analysis with Structural Analogs

CompoundMolecular Weight (g/mol)XLogP3Hydrogen BondsReported Activity
Target Compound377.40.91 donor, 7 acceptorsHypothetical kinase inhibition
Fluconazole306.30.52 donors, 5 acceptorsAntifungal
Crizotinib450.33.12 donors, 6 acceptorsAnticancer (ALK inhibitor)

The target compound’s intermediate lipophilicity positions it between polar antifungals and hydrophobic kinase inhibitors, suggesting a unique target spectrum .

CategoryDetails
Chemical IdentityCAS 1448033-64-4; C₁₇H₁₅N₉O₂; MW 377.4 g/mol
Key MoietiesPyridazinone, 1,2,4-triazole, 1,2,3-triazole, phenyl, carboxamide
Synthetic ChallengesMulti-step coupling; regioselective triazole formation
Therapeutic OutlookAntimicrobial/anticancer lead candidate requiring empirical validation

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